molecular formula C9H7FN2O2S B1383013 6-Fluoroquinoline-3-sulfonamide CAS No. 1798757-52-4

6-Fluoroquinoline-3-sulfonamide

Cat. No. B1383013
M. Wt: 226.23 g/mol
InChI Key: GFCXRCYWOUYTLO-UHFFFAOYSA-N
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Description

6-Fluoroquinoline-3-sulfonamide is a chemical compound with the CAS Number: 1798757-52-4 . It has a molecular weight of 226.23 . It is a versatile compound extensively used in scientific research, with unique properties that find applications in drug discovery, medicinal chemistry, and pharmaceutical development.


Molecular Structure Analysis

The molecular structure of 6-Fluoroquinoline-3-sulfonamide is represented by the InChI Code: 1S/C9H7FN2O2S/c10-7-1-2-9-6 (3-7)4-8 (5-12-9)15 (11,13)14/h1-5H, (H2,11,13,14) . This indicates that the compound consists of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.


Physical And Chemical Properties Analysis

6-Fluoroquinoline-3-sulfonamide is a powder with a melting point of 237-238 degrees . It is stored at room temperature .

Scientific Research Applications

1. Inhibitory Potency and Structural Analysis

6-Fluoroquinoline-3-sulfonamide derivatives have been extensively studied for their inhibitory potency in various biochemical pathways. For instance, Grunewald et al. (2006) investigated 3-Fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines as potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT). These studies provided insights into the molecular interactions and binding affinities within the active sites of enzymes, enhancing our understanding of their potential therapeutic applications (Grunewald et al., 2006).

2. Synthesis and Chemical Properties

The synthesis and chemical properties of fluoroquinoline derivatives have been a subject of interest. Ichikawa et al. (2006) explored the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution. This study contributes to the broader understanding of the chemical behavior and potential applications of fluoroquinoline compounds in various scientific fields (Ichikawa et al., 2006).

3. Antimicrobial Activity

The antimicrobial properties of fluoroquinoline derivatives have also been extensively researched. Janakiramudu et al. (2017) conducted a study on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, highlighting their potent antimicrobial activity. This research is significant in understanding the potential use of these compounds in combating microbial infections (Janakiramudu et al., 2017).

4. Fluorescence Reaction for Nucleic Acid Determination

Fluoroquinoline derivatives have been utilized in fluorescence-based methods for nucleic acid determination. Cao et al. (2000) developed a method using the fluorescence reaction between nucleic acid and a complex of cobalt(II) with 5-(3-fluoro-4-chlorophenylazo)-8-sulfonamidoquinoline. This application is crucial in biochemical and medical research for the detection and quantification of nucleic acids (Cao et al., 2000).

Safety And Hazards

The safety information for 6-Fluoroquinoline-3-sulfonamide includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Fluoroquinolones, which include 6-Fluoroquinoline-3-sulfonamide, represent an interesting synthetic class of antimicrobial agents with broad spectrum and potent activity . Future research is expected to focus on their therapeutic prospects with an updated account on their atypical applications such as antitubercular and anticancer activities .

properties

IUPAC Name

6-fluoroquinoline-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2S/c10-7-1-2-9-6(3-7)4-8(5-12-9)15(11,13)14/h1-5H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCXRCYWOUYTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroquinoline-3-sulfonamide

CAS RN

1798757-52-4
Record name 6-fluoroquinoline-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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